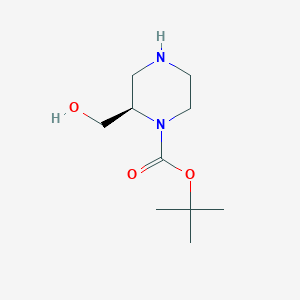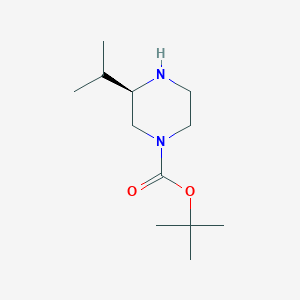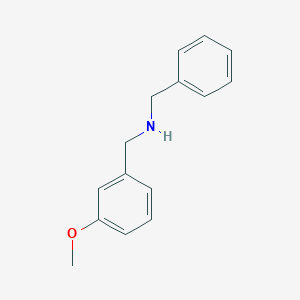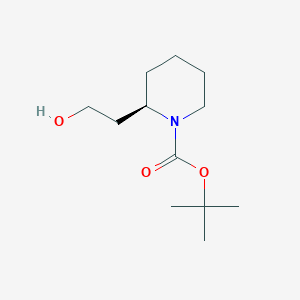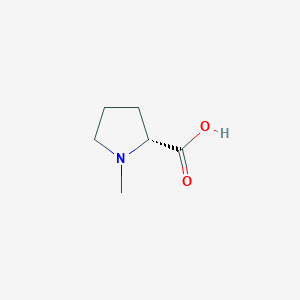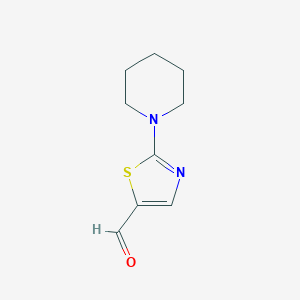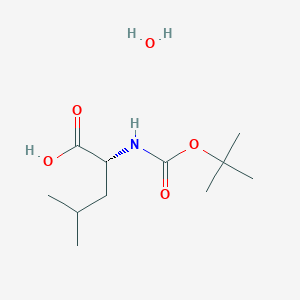
BOC-D-Leucine monohydrate
概要
説明
BOC-D-Leucine monohydrate: is a chemical compound with the molecular formula C11H23NO5 and a molecular weight of 249.3 g/mol . It is a white crystalline solid that is primarily used in organic synthesis, particularly in peptide synthesis as a protecting group for amino acids . The compound is known for its role in protecting the amino and carboxyl groups of leucine to prevent unwanted chemical reactions during synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of BOC-D-Leucine monohydrate typically involves the reaction of leucine with tert-Butyl carbamate. The process begins with the reaction of leucine with tert-Butyl carbamate in an appropriate solvent. The tert-Butyl carbamate protecting group is then removed using acidic conditions, such as an acidic aqueous solution, to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk and purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions: BOC-D-Leucine monohydrate undergoes various chemical reactions, including:
Substitution Reactions: The tert-Butyl carbamate group can be substituted with other protecting groups or functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to remove the protecting group, yielding free leucine.
Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Acidic Conditions: Used for hydrolysis to remove the protecting group.
Basic Conditions: Can be used for certain substitution reactions.
Oxidizing and Reducing Agents: Utilized in specific oxidation and reduction reactions.
Major Products Formed:
Free Leucine: Obtained after hydrolysis of the protecting group.
Substituted Derivatives: Formed through substitution reactions.
科学的研究の応用
Chemistry: BOC-D-Leucine monohydrate is widely used in peptide synthesis as a protecting group for amino acids. It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology: In biological research, the compound is used to study protein synthesis and enzyme functions. It is also employed in the synthesis of biologically active peptides .
Medicine: this compound serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer drugs. Its role in protecting amino acids during synthesis is crucial for the development of peptide-based therapeutics .
Industry: The compound finds applications in the production of fine chemicals and specialty chemicals. It is also used in the synthesis of materials with specific properties .
作用機序
BOC-D-Leucine monohydrate exerts its effects primarily through its role as a protecting group in peptide synthesis. The tert-Butyl carbamate group protects the amino and carboxyl groups of leucine, preventing unwanted chemical reactions during synthesis. This protection is crucial for the stepwise construction of peptides, allowing for the selective formation of peptide bonds .
類似化合物との比較
BOC-L-Leucine: Similar to BOC-D-Leucine monohydrate but with the L-isomer of leucine.
BOC-D-Valine: Another N-Boc-protected amino acid used in peptide synthesis.
BOC-D-Isoleucine: Similar in structure and function, used as a protecting group in peptide synthesis
Uniqueness: this compound is unique due to its specific use of the D-isomer of leucine, which provides distinct stereochemical properties. This uniqueness is particularly valuable in the synthesis of peptides and proteins with specific biological activities .
特性
IUPAC Name |
(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQQEIOTRWJXBA-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200937-17-3, 16937-99-8 | |
| Record name | D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



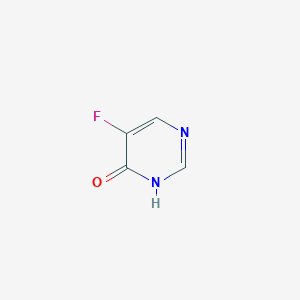
![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
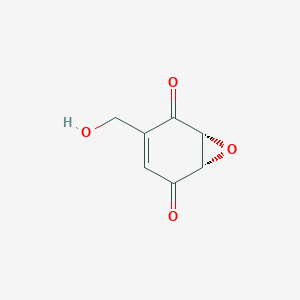
![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)
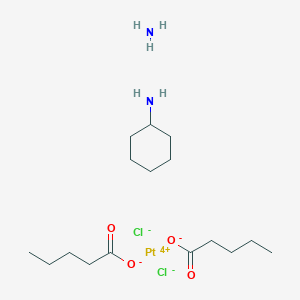
![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)

